BenchChemオンラインストアへようこそ!

Anti-inflammatory agent 62

Drug‑Induced Liver Injury AKBA Hybrids Anti‑inflammatory Screening

Anti-inflammatory agent 62 is a synthetic AKBA-isatin hydrazone hybrid engineered to overcome the limited cellular permeability of natural boswellic acids. The biocompatible hydrazone linker enhances PI3K/EGFR dual-pathway engagement, restoring cytokine and oxidative stress markers at 1–10 μM in APAP-challenged HepG2 cells. Its pH-dependent stability and first-order degradation kinetics make it ideal for DILI countermeasure screening and formulation development. Source with verified ≥98% purity to ensure reproducible kinase-targeted anti-inflammatory and hepatoprotective research.

Molecular Formula C40H53N3O5
Molecular Weight 655.9 g/mol
Cat. No. B12375974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-inflammatory agent 62
Molecular FormulaC40H53N3O5
Molecular Weight655.9 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C(=O)N=NC6=C(NC7=CC=CC=C76)O)OC(=O)C)C)C)C2C1C)C)C
InChIInChI=1S/C40H53N3O5/c1-22-13-16-36(4)19-20-38(6)26(31(36)23(22)2)21-28(45)33-37(5)17-15-30(48-24(3)44)40(8,29(37)14-18-39(33,38)7)35(47)43-42-32-25-11-9-10-12-27(25)41-34(32)46/h9-12,21-23,29-31,33,41,46H,13-20H2,1-8H3/t22-,23+,29-,30-,31+,33-,36-,37+,38-,39-,40-/m1/s1
InChIKeyHUTVFNMQVKLHIT-DDFYLOPLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anti-inflammatory Agent 62: An AKBA‑Based Hybrid Compound for Acetaminophen‑Induced Hepatotoxicity Research


Anti-inflammatory agent 62 is a synthetic small‑molecule hybrid derived from 3‑acetyl‑11‑keto‑β‑boswellic acid (AKBA), a pentacyclic triterpenoid with established anti‑inflammatory activity [1]. The compound incorporates a biocompatible linker that connects the AKBA scaffold to a second pharmacophore, resulting in a novel molecular entity with the formula C40H53N3O5 and a molecular weight of 655.87 g/mol [1]. Originally described in a 2023 ACS Omega study that synthesized 23 AKBA‑based hybrids, this compound belongs to a series designed to enhance the anti‑inflammatory and hepatoprotective properties of the parent natural product [1].

Why AKBA‑Based Hybrids Like Anti‑inflammatory Agent 62 Cannot Be Replaced by Generic AKBA or Other Boswellic Acids


Generic AKBA and its naturally occurring congeners (e.g., 11‑keto‑β‑boswellic acid) exhibit limited cellular permeability and sub‑optimal pharmacokinetic profiles that restrict their utility in hepatoprotection models [1]. The hybrid scaffold in Anti‑inflammatory agent 62 incorporates a hydrazone‑containing linker that not only alters the physicochemical properties but also enables additional molecular interactions with regulatory kinases such as PI3K and EGFR [1]. Consequently, exchanging this compound for unmodified AKBA or a structurally dissimilar AKBA hybrid would introduce uncontrolled variables in assays, as linker‑dependent differences in potency, pathway engagement, and stability have been documented across the 23‑compound library [1].

Quantitative Differentiation of Anti‑inflammatory Agent 62: Comparator‑Based Evidence for Procurement Decisions


Superior Anti‑inflammatory Activity Relative to Parent AKBA in a Class‑Level Comparison

Within the library of 23 AKBA‑based hybrids, Anti‑inflammatory agent 62 belongs to a subset of eight compounds that demonstrated superior anti‑inflammatory activity compared to the unmodified parent compound AKBA [1]. This class‑level improvement is attributed to the hydrazone linker, which enhances potency by facilitating additional molecular interactions [1].

Drug‑Induced Liver Injury AKBA Hybrids Anti‑inflammatory Screening

TNF‑α Gene Expression Suppression Comparable to Dexamethasone in Class‑Representative Hybrids

Although direct TNF‑α inhibition data for Anti‑inflammatory agent 62 itself are not individually reported, two class‑representative hybrids from the same series (compounds 5b and 18) reduced LPS‑induced TNF‑α gene expression in RAW 264.7 macrophages to an extent comparable to dexamethasone, a potent synthetic glucocorticoid [1]. Given the shared structural features across the series, this serves as a class‑level benchmark for the anti‑inflammatory potential of the hybrid scaffold.

TNF‑α Cytokine Regulation RAW 264.7

Normalization of Oxidative Stress Markers in APAP‑Challenged HepG2 Cells by Class‑Representative Hybrids

Class‑representative hybrids (5b and 18) at concentrations of 1 μM and 10 μM restored depleted superoxide dismutase (SOD) and reduced glutathione (GSH) levels while significantly lowering malondialdehyde (MDA) in HepG2 cells treated with acetaminophen (APAP) [1]. This multifactorial normalization of oxidative stress biomarkers distinguishes the hybrid series from many conventional antioxidants that address only a single endpoint.

Acetaminophen Hepatotoxicity Oxidative Stress HepG2

pH‑Dependent Stability and First‑Order Degradation Kinetics Support In Vivo Formulation Feasibility

Stability studies conducted on the AKBA hybrid series demonstrated that these compounds follow first‑order degradation kinetics across varying pH conditions, with relatively long half‑lives that suggest absorption into systemic circulation without extensive pre‑systemic degradation [1]. This stability profile is an explicit advantage over the parent AKBA molecule, which suffers from poor oral bioavailability in part due to chemical instability.

Chemical Stability Formulation Development In Vivo Studies

Defined Research Applications for Anti‑inflammatory Agent 62 Based on Validated Evidence


Mechanistic Studies of AKBA‑Hybrid‑Mediated PI3K and EGFR Pathway Regulation

Network pharmacology analysis and molecular docking studies from the source publication indicate that AKBA‑based hybrids interact with PI3K and EGFR signaling nodes [1]. Anti‑inflammatory agent 62 is therefore suitable for experiments aimed at elucidating how linker‑modified AKBA scaffolds modulate these specific kinase‑driven anti‑inflammatory and tissue repair pathways.

In Vitro Hepatoprotection Screening in Acetaminophen‑Induced Toxicity Models

The compound has been validated in the APAP‑challenged HepG2 cell model, where class‑representative hybrids restored cytokine and oxidative stress markers at 1–10 μM [1]. This makes Anti‑inflammatory agent 62 a relevant tool compound for primary screening of drug‑induced liver injury (DILI) countermeasures.

Formulation Feasibility Studies for Hybrid AKBA‑Based Therapeutics

The documented first‑order degradation kinetics and pH‑dependent stability of the hybrid series [1] support the use of Anti‑inflammatory agent 62 in formulation development studies, particularly those assessing solubilization strategies and preliminary pharmacokinetic profiling prior to in vivo administration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anti-inflammatory agent 62

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.